Cas no 906785-31-7 (N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
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- N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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- インチ: 1S/C14H8FN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19)
- InChIKey: WJRPVWTXTBRGQT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=C(F)C=CC=C2S1)(=O)C1=CC=CC([N+]([O-])=O)=C1
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-1118-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-5μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-25mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-30mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-2μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-20μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-40mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-15mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1813-1118-10mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
906785-31-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamideに関する追加情報
Comprehensive Analysis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 906785-31-7): Properties, Applications, and Research Insights
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 906785-31-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This benzothiazole derivative features a unique molecular structure combining a fluorinated benzothiazole core with a nitro-substituted benzamide moiety, making it a valuable scaffold for drug discovery and functional material development. Researchers are particularly interested in its potential as a kinase inhibitor precursor or fluorescence probe, given the electron-withdrawing properties of both fluorine and nitro groups.
The compound's structure-activity relationship (SAR) has become a hot topic in medicinal chemistry circles, with many scientists investigating how the 4-fluoro substitution on the benzothiazole ring affects biological activity. Recent studies suggest this modification may enhance metabolic stability compared to non-fluorinated analogs, addressing a common challenge in drug development. The 3-nitrobenzamide component provides additional opportunities for structure modification, allowing researchers to explore various derivatives through reduction or substitution reactions.
From a synthetic chemistry perspective, CAS 906785-31-7 represents an interesting case study in heterocyclic compound synthesis. The preparation typically involves condensation reactions between appropriately substituted benzothiazole amines and nitrobenzoic acid derivatives. Optimization of this process has been the subject of several recent publications, with researchers focusing on improving yield and purity while minimizing environmental impact through green chemistry approaches.
In the context of current research trends, this compound aligns with growing interest in fluorinated pharmaceuticals - a class of molecules accounting for nearly 30% of recent drug approvals. The presence of both fluorine and nitro groups makes N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide particularly relevant to studies of electron-deficient aromatic systems, which are crucial in developing materials for organic electronics and sensors. Computational chemists are also investigating its electronic properties using density functional theory (DFT) calculations to predict potential applications.
Quality control of 906785-31-7 presents specific analytical challenges that have spurred method development. Advanced techniques like HPLC-MS and NMR spectroscopy are typically employed to verify the compound's identity and purity. Recent analytical chemistry publications have proposed novel chromatographic methods for separating and quantifying this compound from complex mixtures, addressing common questions about analytical method validation in specialized organic synthesis.
The stability profile of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide under various conditions has become another area of investigation. Researchers are examining how factors like pH, temperature, and light exposure affect the compound's integrity, with implications for storage and handling protocols. These studies often intersect with broader discussions about molecular stability in drug development pipelines.
Looking toward future applications, the compound's potential in targeted drug delivery systems is being explored, particularly given the benzothiazole moiety's known affinity for certain biological targets. Some research groups are investigating its incorporation into prodrug strategies or as a component of bioconjugates, areas that consistently rank high in scientific literature searches.
From a commercial perspective, the availability of CAS 906785-31-7 from specialty chemical suppliers has enabled broader research access. However, questions remain about scale-up synthesis and cost-effective production methods, topics frequently searched by industrial chemists. Recent patents suggest growing intellectual property interest in this chemical space, particularly for applications in precision medicine and diagnostic agents.
The environmental fate of fluorinated benzothiazole derivatives like this compound has emerged as an important consideration. While not classified as hazardous, researchers are proactively studying its biodegradation pathways and potential ecotoxicological effects, responding to increased regulatory focus on sustainable chemistry practices. These studies contribute valuable data to the growing field of green pharmaceutical chemistry.
In summary, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide represents a multifaceted research compound with applications spanning medicinal chemistry, materials science, and analytical method development. Its unique structural features continue to inspire innovative research across multiple disciplines, while addressing current scientific priorities like fluorine chemistry, molecular design, and sustainable synthesis. As investigation into this compound progresses, it serves as an excellent example of how specialized organic molecules can bridge diverse scientific domains.
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